3-isoxazol-4-yl-propionic acid chemical properties
3-isoxazol-4-yl-propionic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-Isoxazol-4-yl-propionic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-isoxazol-4-yl-propionic acid. As a substituted heterocyclic compound, it incorporates the isoxazole scaffold, a key pharmacophore in numerous clinically relevant molecules.[1][2][3][4][5] This document will explore the synthesis of the isoxazole ring, methods for the introduction of the propionic acid side chain, and the predicted physicochemical and spectroscopic properties of the title compound. Furthermore, it will delve into the potential utility of 3-isoxazol-4-yl-propionic acid as a building block in medicinal chemistry, drawing parallels with existing isoxazole-containing therapeutics.
Introduction to the Isoxazole Moiety
The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, valued for its ability to engage in various non-covalent interactions and its contribution to favorable pharmacokinetic profiles.[1] The isoxazole ring is present in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas, including anti-inflammatory, antibacterial, and anticancer agents.[4][5][6] Its unique electronic properties and metabolic stability make it an attractive scaffold for the design of novel bioactive compounds.
Physicochemical Properties of 3-Isoxazol-4-yl-propionic Acid
| Property | Predicted Value / Characteristic |
| Molecular Formula | C6H7NO3 |
| Molecular Weight | 141.13 g/mol [7] |
| CAS Number | 141501-27-1[8] |
| Appearance | Expected to be a crystalline solid at room temperature. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, and DMSO. Aqueous solubility is expected to be pH-dependent due to the carboxylic acid group. |
| pKa | The carboxylic acid proton is predicted to have a pKa in the range of 4-5, similar to other short-chain carboxylic acids.[9] |
Synthesis and Reactivity
The synthesis of 3-isoxazol-4-yl-propionic acid can be approached through several established methodologies for isoxazole ring formation and side-chain manipulation.
Isoxazole Ring Synthesis
The construction of the isoxazole ring is a well-documented process in organic chemistry. Two primary retrosynthetic disconnections are most common:
-
[3+2] Cycloaddition: This powerful method involves the reaction of a nitrile oxide with an alkyne.[6][10][11] For a 4-substituted isoxazole, a propiolate ester derivative can be used as the alkyne component.
-
Condensation with Hydroxylamine: The reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine is a classical and robust method for isoxazole synthesis.[11][12]
The following diagram illustrates a plausible synthetic pathway based on the [3+2] cycloaddition approach.
Caption: Plausible synthetic routes to 3-isoxazol-4-yl-propionic acid.
Introduction of the Propionic Acid Side Chain
Several strategies can be employed to install the 3-propionic acid moiety at the 4-position of the isoxazole ring:
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From a 4-formylisoxazole: A common intermediate, 4-formylisoxazole, can be subjected to a Wittig or Horner-Wadsworth-Emmons reaction with an appropriate phosphonium ylide or phosphonate ester to generate an acrylate ester. Subsequent hydrogenation of the double bond and hydrolysis of the ester would yield the desired product.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on a 4-halo-isoxazole with a suitable three-carbon building block could also be a viable approach.[13]
Reactivity of 3-Isoxazol-4-yl-propionic Acid
The reactivity of this molecule is dictated by its two main functional groups:
-
Carboxylic Acid: This group will undergo typical reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. This provides a handle for conjugation to other molecules of interest.
-
Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.[14] The N-O bond is the weakest point in the ring and can be cleaved, which can be a useful synthetic transformation.[11][14]
Spectroscopic Characterization (Predicted)
The identity and purity of 3-isoxazol-4-yl-propionic acid would be confirmed using standard spectroscopic techniques.
| Technique | Predicted Key Signals |
| ¹H NMR | - A broad singlet for the carboxylic acid proton (>10 ppm).- Two triplets corresponding to the -CH2-CH2- protons of the propionic acid side chain (around 2.5-3.0 ppm).- A singlet for the C5-proton of the isoxazole ring (around 8.5-9.0 ppm).- A singlet for the C3-proton of the isoxazole ring (around 8.0-8.5 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxylic acid (~170-180 ppm).- Signals for the two methylene carbons of the side chain.- Signals for the three carbons of the isoxazole ring. Quaternary carbons of the isoxazole ring are typically observed between 161-169 ppm.[15] |
| IR Spectroscopy | - A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- A sharp C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹).- C=N and C=C stretching vibrations from the isoxazole ring. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound (C6H7NO3). |
Potential Applications in Drug Discovery
The isoxazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5] The propionic acid side chain is also a common feature in many drugs, particularly in the non-steroidal anti-inflammatory drug (NSAID) class, such as ibuprofen and naproxen.[16]
The combination of these two pharmacophores in 3-isoxazol-4-yl-propionic acid makes it an attractive starting point for the development of new therapeutic agents. The carboxylic acid group provides a convenient point for derivatization to create libraries of amides, esters, and other analogs for structure-activity relationship (SAR) studies.
Caption: Relationship between structure and potential bioactivity.
Experimental Protocols
Illustrative Synthesis of a 4-Substituted Isoxazole Derivative
The following is a general procedure for the synthesis of a 3,4,5-trisubstituted isoxazole via electrophilic cyclization, which can be adapted for the synthesis of precursors to 3-isoxazol-4-yl-propionic acid.[13]
Step 1: Synthesis of the 2-Alkyn-1-one
-
To a solution of an appropriate acid chloride in a suitable solvent (e.g., THF), add a terminal acetylene.
-
Add a palladium catalyst (e.g., Pd(PPh3)4) and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, drying, and concentrating in vacuo.
-
Purify the resulting ynone by column chromatography.
Step 2: Formation of the O-Methyl Oxime
-
Dissolve the ynone from Step 1 in methanol.
-
Add methoxylamine hydrochloride and a weak base (e.g., pyridine).
-
Stir the mixture at room temperature until the ynone is consumed.
-
Remove the solvent and purify the O-methyl oxime by chromatography.
Step 3: ICl-Induced Cyclization to form the 4-Iodoisoxazole
-
Dissolve the O-methyl oxime in a chlorinated solvent (e.g., dichloromethane).
-
Cool the solution to 0 °C.
-
Add a solution of iodine monochloride (ICl) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with aqueous sodium thiosulfate.
-
Extract the product, dry the organic layer, and purify by column chromatography to yield the 4-iodoisoxazole.
This 4-iodoisoxazole can then be used in subsequent cross-coupling reactions to introduce the propionic acid side chain or a precursor to it.
Conclusion
3-Isoxazol-4-yl-propionic acid is a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established synthetic routes, and its structure combines two important pharmacophores. The presence of the carboxylic acid handle allows for straightforward derivatization, making it an ideal scaffold for the construction of compound libraries for biological screening. Further investigation into the synthesis and biological evaluation of derivatives of 3-isoxazol-4-yl-propionic acid is warranted to explore its full therapeutic potential.
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